
2-(1H-Pyrazol-1-ylmethyl)piperidin
Übersicht
Beschreibung
“2-(1H-pyrazol-1-ylmethyl)piperidine” is a compound that belongs to the piperidine family . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Chemical Reactions Analysis
Piperidines, including “2-(1H-pyrazol-1-ylmethyl)piperidine”, are involved in numerous chemical reactions due to their nucleophilic nature . They are employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Specific physical and chemical properties of “2-(1H-pyrazol-1-ylmethyl)piperidine” are not available in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und pharmazeutische Anwendungen
2-(1H-Pyrazol-1-ylmethyl)piperidin: ist ein Piperidinderivat, eine Klasse von Verbindungen, die in der pharmazeutischen Industrie eine wichtige Rolle spielen. Sie sind in über zwanzig Klassen von Arzneimitteln enthalten, darunter Alkaloide . Diese Verbindung mit ihrer einzigartigen Struktur wird aufgrund ihrer potenziellen pharmakophoren Eigenschaften wahrscheinlich an der Synthese von Medikamenten beteiligt sein. Sie könnte bei der Entwicklung neuer Medikamente mit antiviralen, antimikrobiellen oder krebshemmenden Eigenschaften eingesetzt werden .
Synthese von biologisch aktiven Molekülen
Die Struktur der Verbindung deutet darauf hin, dass sie in intra- und intermolekularen Reaktionen verwendet werden könnte, um verschiedene biologisch aktive Piperidinderivate zu erzeugen. Zu diesen Derivaten können substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone gehören, die für die Entdeckung und biologische Bewertung potenzieller Medikamente von Bedeutung sind .
Chemische Forschung und Entwicklung
In der chemischen Forschung und Entwicklung kann This compound ein wertvolles Zwischenprodukt sein. Seine Molekülstruktur zeigt, dass es in Mehrkomponentenreaktionen, Cyclisierungs- und Annellierungsprozessen verwendet werden könnte, die entscheidende Schritte bei der Synthese komplexer organischer Verbindungen sind .
Industrielle Anwendungen
Obwohl in der verfügbaren Literatur keine spezifischen industriellen Anwendungen für diese Verbindung aufgeführt sind, ist bekannt, dass ähnliche Piperidinverbindungen als Lösungsmittel, Zwischenprodukte, Härtungsmittel für Gummi und Epoxidharze sowie als Katalysatoren für Kondensationsreaktionen dienen. Daher ist es plausibel, dass This compound ähnliche Anwendungen in industriellen Umgebungen haben könnte .
Umweltverträglichkeitsprüfungen
Die Umweltverträglichkeit chemischer Verbindungen ist ein wesentliches Forschungsfeld. Obwohl direkte Informationen über die Umweltverträglichkeit von This compound nicht leicht zugänglich sind, könnten die Sicherheitsdatenblätter und Handhabungsanweisungen Einblicke in seine Stabilität und Reaktivität geben, die entscheidende Faktoren bei der Beurteilung seines ökologischen Fußabdrucks sind .
Sicherheit und Einhaltung gesetzlicher Vorschriften
Das Verständnis der Sicherheit und Handhabung chemischer Verbindungen ist für die Einhaltung gesetzlicher Vorschriften unerlässlichThis compound muss mit Vorsicht behandelt werden, wobei Sicherheitsrichtlinien zu befolgen sind, um potenzielle Gefahren zu vermeiden, die mit seiner Verwendung in Forschung und industriellen Anwendungen verbunden sind .
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(1H-pyrazol-1-ylmethyl)piperidine”, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h3,6-7,9-10H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBQLWNPIRCSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249393-90-5 | |
| Record name | 2-(1H-pyrazol-1-ylmethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



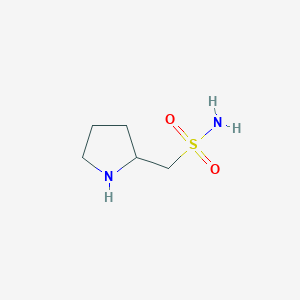



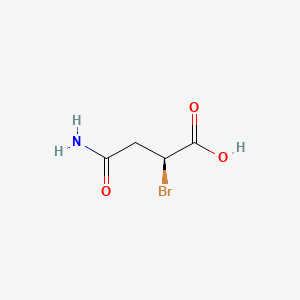


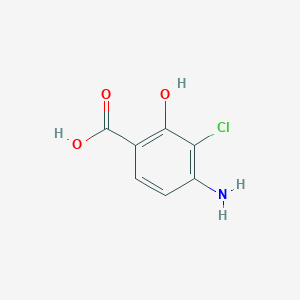
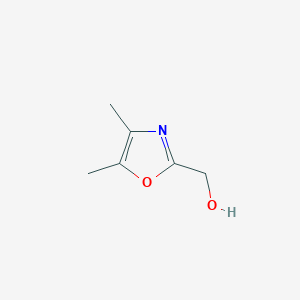

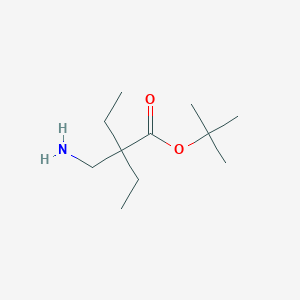
![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)

